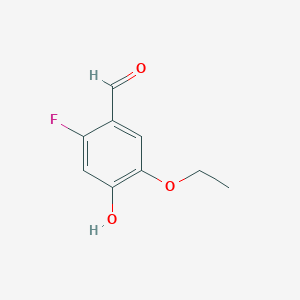

5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde

Descripción

5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern: a fluorine atom at position 2, a hydroxyl group at position 4, and an ethoxy group at position 5. This compound’s structure combines electron-withdrawing (fluoro), electron-donating (hydroxy), and moderately lipophilic (ethoxy) substituents, making it a versatile intermediate for pharmaceutical and fine chemical synthesis.

Propiedades

Fórmula molecular |

C9H9FO3 |

|---|---|

Peso molecular |

184.16 g/mol |

Nombre IUPAC |

5-ethoxy-2-fluoro-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |

Clave InChI |

BZDAIBKRDZMJMD-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C(=C1)C=O)F)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Fluoro-5-methoxybenzaldehyde

- Substituents : Fluorine (position 2), methoxy (position 5).

- Key Differences : Lacks the 4-hydroxy and 5-ethoxy groups present in the target compound.

- Properties :

- The methoxy group at position 5 enhances lipophilicity compared to a hydroxyl group but reduces hydrogen-bonding capacity.

- Fluorine’s electronegativity directs electrophilic substitution reactions to meta/para positions.

- Reactivity : The absence of a 4-hydroxy group limits participation in condensation or chelation reactions, unlike the target compound. This derivative is commonly used in synthesizing fluorinated heterocycles .

2-Hydroxy-4-methoxybenzaldehyde

- Substituents : Hydroxyl (position 2), methoxy (position 4).

- Key Differences : Replaces fluorine at position 2 with a hydroxyl group and introduces methoxy at position 4 instead of hydroxy.

- Properties :

- The hydroxyl group at position 2 increases acidity (pKa ~8–10) and solubility in polar solvents.

- Methoxy at position 4 stabilizes the aromatic ring via electron donation, reducing electrophilic reactivity compared to the target compound’s fluoro substituent.

- Toxicity : Classified under flavouring group evaluations (FGE.52 and FGE.20Rev4), where structural analogs show low toxicity thresholds. The target compound’s ethoxy group may alter metabolic pathways, warranting further study .

5-Fluoro-2,4-dimethoxybenzaldehyde

- Substituents : Fluorine (position 5), methoxy (positions 2 and 4).

- Key Differences : Methoxy groups at positions 2 and 4 replace the target’s fluorine (position 2) and hydroxyl (position 4).

- The fluorine at position 5 (vs. position 2 in the target) alters electronic distribution, directing electrophiles to ortho/para positions.

- Applications : Used in synthesizing fluorinated pharmaceuticals, though the lack of a hydroxyl group limits its utility in metal-catalyzed reactions .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.